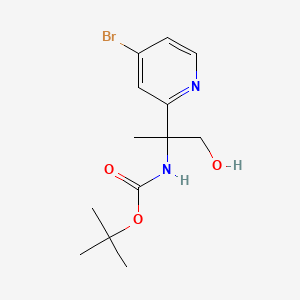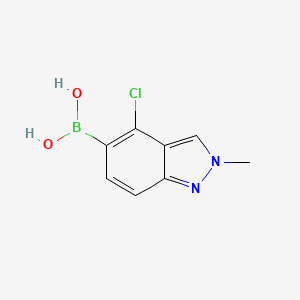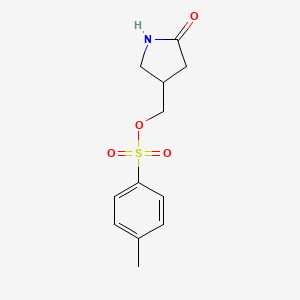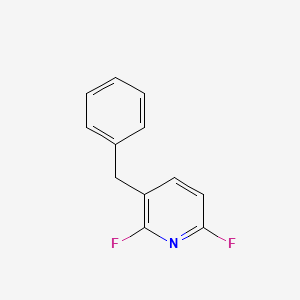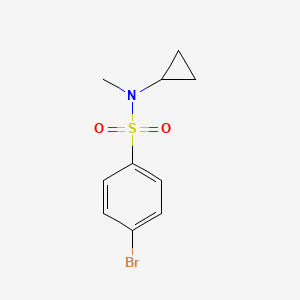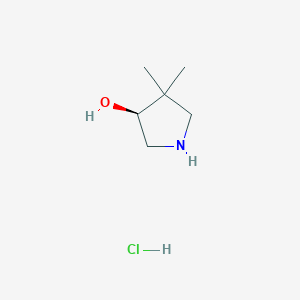
(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural sources or synthesized through asymmetric synthesis.
Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step may involve the use of reagents such as sodium hydride or lithium diisopropylamide (LDA) to facilitate the ring closure.
Hydroxylation: The introduction of the hydroxyl group at the 3-position is achieved through selective hydroxylation reactions. Common reagents for this step include osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, often using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: H2/Pd, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halides, ethers
Scientific Research Applications
(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the active sites of these targets, thereby modulating their activity. The chiral nature of the compound ensures selective binding to specific enantiomers of the target molecules, enhancing its efficacy and reducing side effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpyrrolidin-3-OL hydrochloride
- 4,4-Dimethylpyrrolidin-2-OL hydrochloride
- 4,4-Dimethylpyrrolidin-3-amine hydrochloride
Uniqueness
(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride stands out due to its specific chiral configuration, which imparts unique binding properties and reactivity. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in applications requiring high selectivity.
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(3S)-4,4-dimethylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)4-7-3-5(6)8;/h5,7-8H,3-4H2,1-2H3;1H/t5-;/m1./s1 |
InChI Key |
CJEZDLLOUKRCJG-NUBCRITNSA-N |
Isomeric SMILES |
CC1(CNC[C@H]1O)C.Cl |
Canonical SMILES |
CC1(CNCC1O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide](/img/structure/B13935680.png)
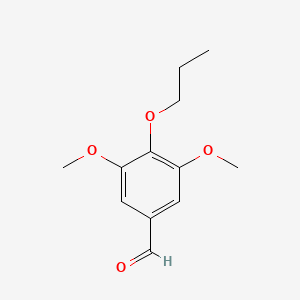
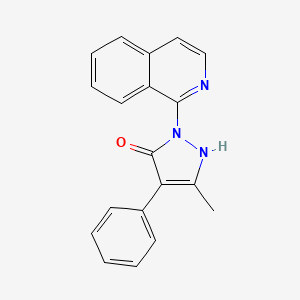
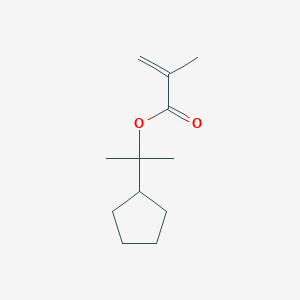
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)


